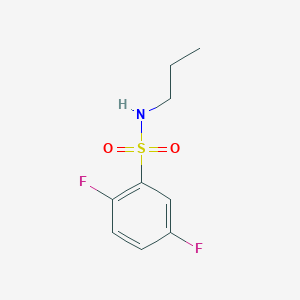
(2Z,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C17H16OS2 It is characterized by the presence of two thiophene rings attached to a cyclohexanone core through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the cyclohexanone core.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis[(p-methylbenzylidene)cyclohexan-1-one: Similar structure but with benzylidene groups instead of thiophene rings.
4-methyl-2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one: A methyl-substituted derivative.
Uniqueness
2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is unique due to the presence of thiophene rings, which impart distinct electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C16H14OS2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10-,13-11+ |
InChI Key |
KHXBULXCCPIELT-PJABCKPXSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C\C3=CC=CS3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


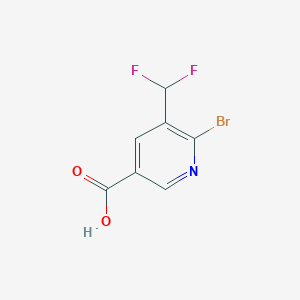

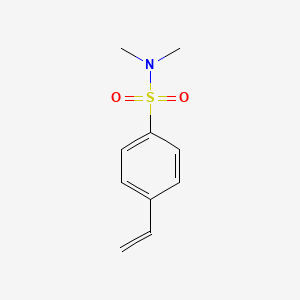
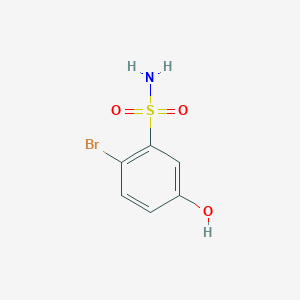
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)


![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)
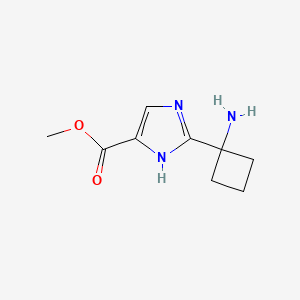
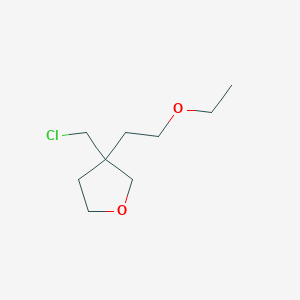
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
